Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 11-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVRVDKDXFXDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic synthesis starting from readily available precursors such as ethyl malonate and involves key transformations including reduction, ring closure, protection, and catalytic hydrogenation. The synthetic approach is designed for scalability and industrial applicability, emphasizing controlled reaction conditions and high overall yield.
Detailed Stepwise Preparation Method
The synthesis can be outlined in seven distinct steps, each carefully optimized for temperature, time, and reagent choice to maximize yield and purity.
| Step | Reaction Description | Reagents & Solvents | Conditions (Temperature & Time) | Yield (%) |
|---|---|---|---|---|
| 1 | Reaction of ethyl malonate with ammonium acetate in ethanol to form intermediate compound 2 | Ethyl malonate, ammonium acetate, ethanol | 25-80 °C, 5 hours | 41% |
| 2 | Reduction of compound 2 with lithium borohydride in tetrahydrofuran to yield compound 3 | Lithium borohydride, tetrahydrofuran | 0-70 °C, 2.5 hours | 100% |
| 3 | Tosylation of compound 3 with p-toluenesulfonyl chloride in dichloromethane to form compound 4 | p-Toluenesulfonyl chloride, triethylamine, dichloromethane | 25 °C, 12 hours | 100% |
| 4 | Ring closure of compound 4 using cesium carbonate and potassium iodide in acetonitrile to yield compound 5 | Cesium carbonate, potassium iodide, acetonitrile | 25-90 °C, 3 hours | 70% |
| 5 | Reduction of compound 5 with magnesium turnings in methanol to obtain compound 6 | Magnesium chips, methanol | 25-80 °C, 1 hour | 100% |
| 6 | Protection of compound 6 with Boc anhydride in dichloromethane/water to form compound 7 | Boc anhydride, potassium carbonate, dichloromethane, water | 25 °C, 12 hours | 38% |
| 7 | Catalytic hydrogenation of compound 7 with palladium on carbon in methanol to give final compound 8 (this compound) | Pd/C, methanol, hydrogen gas | 25 °C, 3 hours | 89% |
Reaction Details and Mechanistic Insights
Step 1 involves condensation of ethyl malonate with ammonium acetate in ethanol, producing a key intermediate. The reaction proceeds under reflux conditions with careful pH adjustment and extraction to isolate compound 2.
Step 2 utilizes lithium borohydride for selective reduction of ester functionalities to alcohols, performed at low temperature initially to control reactivity, then heated to complete the reaction.
Step 3 is a tosylation step where the hydroxyl group is converted into a good leaving group (tosylate), facilitating subsequent ring closure.
Step 4 achieves ring closure via intramolecular nucleophilic substitution promoted by cesium carbonate and potassium iodide, forming the spirocyclic core.
Step 5 reduces the intermediate further using magnesium in methanol, a mild reducing environment, to prepare for protection.
Step 6 introduces the tert-butyl carbamate protecting group (Boc) on the nitrogen atom, stabilizing the molecule for final transformations.
Step 7 completes the synthesis by catalytic hydrogenation over palladium on carbon, removing protecting groups or reducing unsaturated bonds to yield the final product.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is employed throughout to monitor reaction progress, with solvent systems adjusted to optimize resolution.
- Extraction with organic solvents (ethyl acetate, dichloromethane) and washing with brine are standard for purification.
- Column chromatography on silica gel is used selectively, especially after the Boc protection step, to obtain high-purity intermediates.
- Final products are typically isolated as solids or oils, characterized by NMR spectroscopy (e.g., ^1H NMR in MeOD at 400 MHz) confirming expected chemical shifts consistent with the structure.
Summary Table of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl malonate, ammonium acetate | Ethanol | 25-80 | 5 | 41 | Reflux, pH neutralization |
| 2 | Lithium borohydride | THF | 0-70 | 2.5 | 100 | Controlled addition, quenching |
| 3 | p-Toluenesulfonyl chloride, triethylamine | DCM | 25 | 12 | 100 | Tosylation |
| 4 | Cesium carbonate, potassium iodide | Acetonitrile | 25-90 | 3 | 70 | Ring closure |
| 5 | Magnesium chips | Methanol | 25-80 | 1 | 100 | Reduction |
| 6 | Boc anhydride, potassium carbonate | DCM/H2O | 25 | 12 | 38 | Protection, column chromatography |
| 7 | Pd/C, H2 | Methanol | 25 | 3 | 89 | Catalytic hydrogenation |
Research Findings and Industrial Relevance
- The described method is notable for its use of readily available starting materials and reagents, making it suitable for scale-up.
- Reaction conditions are mild and allow for precise control, minimizing side reactions.
- The overall yield is optimized by balancing reaction times and temperatures, with particular attention to the Boc protection step, which has a moderate yield but is crucial for product stability.
- The multi-step synthesis is well-documented with clear purification protocols, ensuring reproducibility and high purity of the final compound.
- This synthetic route addresses prior limitations in industrial synthesis by providing a practical, scalable method with good overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 7-oxo-3-azaspiro[5.5]undecane derivatives exhibit anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that related spirocyclic compounds showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Neuroprotective Effects
Research has also explored the neuroprotective effects of spirocyclic compounds, including tert-butyl 7-oxo derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways.
Organic Synthesis
Building Blocks for Complex Molecules
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as an essential building block in organic synthesis, particularly in constructing complex molecules with spirocyclic frameworks. Its unique structure allows for various functional group modifications, making it valuable in synthesizing pharmaceutical intermediates.
Case Studies
Case Study 1: Synthesis of Anticancer Agents
A research team synthesized a series of spirocyclic compounds based on tert-butyl 7-oxo derivatives and evaluated their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the tert-butyl group enhanced cytotoxicity, leading to further investigations into structure-activity relationships (SAR).
Case Study 2: Neuroprotective Studies
In another study, researchers examined the neuroprotective effects of a related compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and inflammation markers, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1198284-49-9
- Molecular Formula: C₁₅H₂₅NO₃
- Molecular Weight : 267.37 g/mol
- Purity : ≥95% (commonly 97% for commercial supplies) .
- Structural Features : A spirocyclic compound with a 3-azaspiro[5.5]undecane core, featuring a tert-butoxycarbonyl (Boc) protecting group and a ketone at the 7-position.
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogues:
Key Differences and Implications
Position of Oxo Group: The 7-oxo isomer (target compound) exhibits distinct reactivity in nucleophilic additions compared to the 9-oxo analogue (CAS 873924-08-4). Example: In PARP inhibitor synthesis, the 7-oxo configuration optimizes binding to the enzyme’s catalytic domain .
Substituent Effects: Methyl Group (CAS 2089649-55-6): Enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration .
Ring Size and Heteroatoms :
- Analogues with spiro[3.6] cores (e.g., tert-butyl 7-oxo-5,9-dioxa-2-azaspiro[3.6]decane-2-carboxylate) exhibit higher ring strain, reducing thermal stability but enhancing reactivity in click chemistry .
Biological Activity: The diaza-spiro compound (CAS 1061731-86-9) shows 10-fold higher potency in inhibiting p97 ATPase compared to mono-aza derivatives due to improved target engagement . Aryl-substituted derivatives (e.g., CAS 1782214-37-2) demonstrate nanomolar affinity for α-synuclein fibrils, critical for neurodegenerative disease imaging .
Biological Activity
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1198284-49-9) is a synthetic compound with potential applications in pharmaceutical chemistry, particularly as a building block for protein degraders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H25NO3
- Molecular Weight : 267.369 g/mol
- Purity : ≥97%
- Storage Conditions : Room temperature, protected from moisture.
This compound exhibits biological activity primarily through interactions with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's spirocyclic structure is believed to enhance its binding affinity and selectivity for these targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits inhibitory effects against certain bacterial strains in vitro. |
| Enzyme Inhibition | Potential to inhibit enzymes related to metabolic pathways, impacting cell growth. |
| Receptor Modulation | May act as an agonist or antagonist at specific receptor sites, influencing signaling pathways. |
Antimicrobial Activity
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated that at concentrations of 50 µM, the compound demonstrated significant inhibition of bacterial growth compared to controls, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition Studies
Research published in ResearchGate highlighted the compound's ability to inhibit key enzymes involved in the biosynthesis of bacterial cell walls. This was measured using enzyme assays where the compound was shown to reduce enzyme activity by approximately 40% at a concentration of 25 µM . Such findings indicate its potential application in developing novel antibacterial agents.
Receptor Interaction Studies
In another study focusing on receptor interactions, this compound was tested for its effects on opioid receptors. The compound showed promising activity as a dual ligand, acting both as an agonist at m-opioid receptors and an antagonist at s1 receptors, which could be beneficial for pain management therapies .
Q & A
What are the key steps in synthesizing tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate?
Level: Basic
Answer:
The synthesis typically involves:
Cyclization : Formation of the spirocyclic core via intramolecular reactions, often using ketone or amine precursors.
Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine during synthesis and later removed under acidic conditions (e.g., trifluoroacetic acid) .
Oxidation : Conversion of a hydroxyl or amine intermediate to the 7-oxo group using oxidizing agents like Dess-Martin periodinane or Swern oxidation .
Purification : Chromatography (e.g., flash column) or recrystallization to achieve high purity (>95%) .
Methodological Note: Optimize solvent choice (e.g., dichloromethane for Boc protection) and reaction temperature to minimize side products.
How is the spirocyclic structure of this compound confirmed experimentally?
Level: Basic
Answer:
Structural confirmation relies on:
- X-ray Crystallography : Resolves the spirocyclic conformation and bond angles, critical for understanding steric effects .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies unique proton environments (e.g., tert-butyl singlet at ~1.4 ppm, sp³ carbons in the spiro ring).
- 2D NMR (COSY, NOESY) : Maps through-space interactions to validate ring connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 268.36 g/mol) .
What reaction conditions are critical for functionalizing the 7-oxo group?
Level: Advanced
Answer:
The 7-oxo group can undergo:
- Reductive Amination : React with primary amines under H₂ and Pd/C or NaBH₃CN to form secondary amines .
- Grignard Addition : Nucleophilic attack by organomagnesium reagents (e.g., MeMgBr) requires anhydrous THF at -78°C to avoid over-addition .
- Wittig Olefination : Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) in DMF or DCM to introduce α,β-unsaturated esters .
Data Contradiction Alert: Some protocols report low yields (<40%) due to steric hindrance from the spirocyclic core. Mitigate by using bulky reagents (e.g., L-selectride) to enhance selectivity .
How does the spirocyclic architecture influence bioactivity in medicinal chemistry?
Level: Advanced
Answer:
The spiro structure:
- Enhances Rigidity : Restricts conformational flexibility, improving target binding (e.g., enzyme active sites) .
- Modulates Solubility : The tert-butyl group increases lipophilicity (LogP ~2.5), balancing membrane permeability and aqueous solubility .
- Reduces Metabolic Degradation : The 3-azaspiro[5.5]undecane core resists cytochrome P450 oxidation compared to linear analogs .
Case Study: Derivatives of this compound show nM-level inhibition of proteases in oncology targets, attributed to optimal fit in hydrophobic binding pockets .
How can researchers resolve contradictions in reported synthetic yields?
Level: Advanced
Answer:
Discrepancies arise from:
- Proprietary Protocols : Undisclosed catalyst loadings or solvent ratios (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂ in coupling reactions) .
- Impurity Profiles : Byproducts from incomplete Boc deprotection or oxidation can skew yields. Use LC-MS to track intermediates .
Systematic Approach:
Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst in small-scale trials.
In Situ Monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates .
Reproducibility Checks : Cross-validate with alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) .
What analytical challenges arise in characterizing derivatives of this compound?
Level: Advanced
Answer:
Key challenges include:
- Stereochemical Complexity : Diastereomers from spiro ring substitutions require chiral HPLC or NOE correlations for differentiation .
- Thermal Instability : Degradation during GC-MS analysis; prefer ambient LC-MS methods .
- Low Crystallinity : Use co-crystallization agents (e.g., benzoic acid) for X-ray studies .
Method Recommendation: Pair NMR relaxation experiments (T₁/T₂) with computational modeling (DFT) to predict stable conformers .
How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
Level: Advanced
Answer:
The spirocyclic core serves as a rigid linker in PROTACs:
E3 Ligase Recruitment : Functionalize the 3-carboxylate with ligands for VHL or CRBN E3 ligases .
Target Binding : Conjugate the 7-oxo group to a target protein binder (e.g., kinase inhibitor) via PEG or alkyl spacers .
In Vivo Efficacy : Optimize linker length (8–12 Å) to ensure ternary complex formation, validated by cellular degradation assays (e.g., Western blot) .
Case Study: ERD-3111, a PROTAC using this scaffold, achieved >90% estrogen receptor degradation at 10 nM in xenograft models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
